1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
1-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a benzylsulfonyl group, and a pyrrolopyridine moiety, making it a versatile candidate for various chemical reactions and applications.
Properties
IUPAC Name |
1-[(1-benzylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,16-18-5-2-1-3-6-18)23-13-8-17(9-14-23)15-22-12-10-19-7-4-11-21-20(19)22/h1-7,10-12,17H,8-9,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZZADNRVXRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl group, and finally the formation of the pyrrolopyridine structure. Common reagents used in these reactions include benzyl chloride, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrrolopyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. In particular, studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance its efficacy against specific cancer types, including breast and lung cancers .
Anticonvulsant Properties
The anticonvulsant effects of pyrrolo[2,3-b]pyridine derivatives have been documented in several studies. These compounds interact with neurotransmitter systems to modulate neuronal excitability, making them potential candidates for treating epilepsy and other seizure disorders .
Anti-inflammatory Effects
Compounds containing the pyrrolo[2,3-b]pyridine structure have also been evaluated for their anti-inflammatory activities. They exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways . This suggests potential applications in treating chronic inflammatory diseases.
Analgesic Effects
In addition to their anti-inflammatory properties, these compounds have shown analgesic effects in preclinical models. The mechanism appears to involve modulation of pain pathways similar to traditional analgesics but with potentially fewer side effects due to their unique chemical structure .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Anticancer Efficacy: A study published in the Bulletin of Chemical Society of Ethiopia demonstrated that synthesized derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating strong potential for further development into anticancer agents .
- Anticonvulsant Testing: In preclinical trials, derivatives were tested on animal models for seizure activity reduction, showing promising results comparable to established anticonvulsants like phenytoin and carbamazepine .
- Inflammation Models: Research indicated that these compounds significantly reduced paw edema in rat models induced by carrageenan, showcasing their anti-inflammatory potential and paving the way for clinical applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
Uniqueness
1-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound features a pyrrolo[2,3-b]pyridine core with a piperidine moiety substituted by a benzylsulfonyl group. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzylsulfonyl group enhances binding affinity through strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Analgesic Activity : In a study evaluating new derivatives of pyrrolo[3,4-c]pyridine, compounds similar to this compound showed higher analgesic activity than aspirin and comparable effects to morphine in the writhing test. This suggests significant potential for pain management applications .
- Antimicrobial Evaluation : A series of pyrrole derivatives were evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating promising antibacterial properties .
- Neuroprotective Studies : Research indicated that compounds similar in structure could inhibit neurodegenerative processes. They were found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates validated?
- Methodology :
- Step 1 : Start with functionalization of the pyrrolo[2,3-b]pyridine core via sulfonation at the 1-position using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination, using intermediates like 4-(chloromethyl)piperidine derivatives .
- Validation : Monitor reactions via TLC/HPLC and confirm intermediate structures using -NMR (e.g., characteristic shifts for benzylsulfonyl protons at δ 7.3–7.5 ppm and piperidine methylene protons at δ 2.5–3.5 ppm) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonyl (δ ~7.3–7.5 ppm), piperidine (δ ~1.5–3.5 ppm), and pyrrolopyridine aromatic protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., expected [M+H] for CHNOS: 376.14) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized during the installation of the benzylsulfonyl group on the pyrrolopyridine core?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance sulfonyl group reactivity .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzylsulfonyl chloride coupling efficiency .
Q. What methodologies are effective for assessing the compound’s biological activity, particularly kinase inhibition?
- Approach :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of FGFR or JAK kinases, common targets for pyrrolopyridine derivatives .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzylsulfonyl or piperidine groups and compare IC values to identify critical substituents .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets .
Q. How can researchers resolve contradictory data in synthetic pathways, such as unexpected byproducts?
- Troubleshooting :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., di-sulfonated species or piperidine ring-opening products) .
- Reaction Monitoring : Employ in-situ IR spectroscopy to detect transient intermediates and adjust reaction timelines .
- Mechanistic Studies : Conduct DFT calculations to model reaction pathways and identify energetically favorable routes .
Q. What computational tools are recommended for designing derivatives with improved pharmacokinetic properties?
- Computational Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .
- Quantum Chemistry : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents on reactivity .
- Dynamics Simulations : Run MD simulations (e.g., GROMACS) to evaluate protein-ligand binding stability over time .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound class?
- SAR Framework :
- Scaffold Modification : Vary the sulfonyl group (e.g., phenyl vs. benzyl) and piperidine substitution (e.g., methyl vs. ethyl) to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute pyrrolopyridine with indole or imidazopyridine cores to assess target selectivity .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
